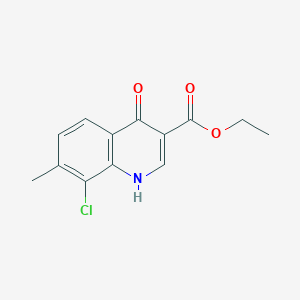

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 103877-51-6) is a substituted 4-oxoquinoline-3-carboxylate derivative with a molecular formula of C₁₆H₁₆ClNO₃ and a molecular weight of 305.76 g/mol . Its structure features a chlorine atom at the 8-position and a methyl group at the 7-position of the quinoline core. This compound is primarily utilized as an intermediate in synthesizing antimicrobial agents, particularly fluoroquinolones, due to the structural relevance of the 4-oxo-1,4-dihydroquinoline scaffold in antibacterial drug design .

The synthesis of such derivatives typically employs Gould-Jacobs cyclization, a method well-documented for constructing the 4-oxoquinoline backbone from substituted anilines and diethyl ethoxymethylene malonate . The chlorine and methyl substituents in this compound are critical for modulating electronic, steric, and lipophilic properties, which influence biological activity and pharmacokinetics.

Properties

CAS No. |

6291-29-8 |

|---|---|

Molecular Formula |

C13H12ClNO3 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

ethyl 8-chloro-7-methyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

PMLXZOBLQOKISR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents . One common method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture under reflux conditions at 65°C for 28 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential candidate for antibacterial drug development .

Comparison with Similar Compounds

Substituent Effects

- Halogenation: The 8-chloro substituent in the target compound enhances electronegativity and lipophilicity compared to non-halogenated analogs (e.g., Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate). Chlorine’s electron-withdrawing nature stabilizes the keto-enol tautomer, critical for DNA gyrase binding in fluoroquinolones .

- Methyl vs.

- Fluorine Substitution: Unlike fluoroquinolones (e.g., compound in ), the absence of fluorine in the target compound may limit its antibacterial potency, as fluorine is known to enhance DNA gyrase affinity and pharmacokinetic properties .

Crystallographic and Physicochemical Properties

- Molecular Packing: The target compound’s crystal structure is stabilized by C–H···O and C–H···Cl interactions, similar to fluoroquinolone derivatives .

- Lipophilicity : The LogP value (~3.43) suggests moderate lipophilicity, balancing solubility and membrane permeability better than highly polar methoxy derivatives (e.g., compound 6g) .

Biological Activity

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-HIV agent and its antibacterial properties. This article delves into the synthesis, biological evaluations, and molecular modeling studies associated with this compound, drawing on various research findings.

- Chemical Name : this compound

- CAS Number : 103877-51-6

- Molecular Formula : C16H16ClNO3

- Molecular Weight : 305.76 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions and various chemical transformations. One common method includes the reaction of substituted anilines with ethyl acetoacetate followed by chlorination to introduce the chlorine atom at the 8-position of the quinoline ring. The overall synthetic route can be summarized as follows:

- Starting Material : Ethyl acetoacetate and substituted anilines.

- Reagents : Potassium t-butoxide for ring closure.

- Final Product : this compound.

Anti-HIV Activity

Recent studies have highlighted the anti-HIV potential of compounds based on the 4-oxoquinoline scaffold. In a study assessing various derivatives, compounds featuring the 8-methyl and 4-oxo groups demonstrated significant inhibitory effects against HIV integrase with low cytotoxicity (CC50 > 500 µM) . Notably, derivatives were effective at concentrations lower than 150 µM, indicating a promising therapeutic window.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Compounds within this class have shown activity against various bacterial strains, likely due to their ability to interfere with bacterial nucleic acid synthesis . The mechanism is thought to involve the inhibition of topoisomerases, essential enzymes for DNA replication.

Case Studies and Research Findings

- Study on Anti-HIV Agents :

- Antibacterial Testing :

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding interactions between Ethyl 8-chloro derivatives and target proteins such as HIV integrase. These studies suggest that the binding modes of these compounds are similar to known inhibitors, which could guide further optimization efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.